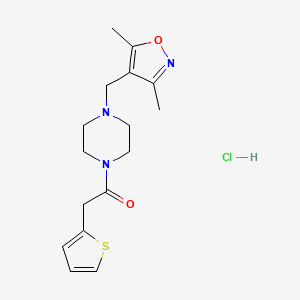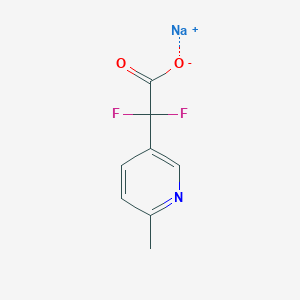
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes multiple functional groups, including a triazole ring, a trifluoromethyl group, and a cyclobutane ring. Its synthesis and properties make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide typically involves a multi-step process:
Formation of the Triazole Ring: : Starting from basic organic compounds, a series of reactions are conducted to form the triazole ring. This might involve cyclization reactions under specific conditions (temperature, solvent).
Incorporation of the Trifluoromethyl Group: : Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under controlled conditions.
Linking to Cyclobutanecarboxamide: : The triazole intermediate is then reacted with cyclobutanecarboxamide using coupling agents and conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide undergoes various reactions:
Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxidation products.
Reduction: : Reduction reactions can occur, often facilitated by reducing agents like hydrogen gas or metal hydrides.
Substitution: : The presence of the trifluoromethyl and triazole groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: : Metal hydrides (e.g., lithium aluminum hydride), hydrogen gas with a catalyst.
Nucleophiles: : Strong bases or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, oxidation might lead to the formation of more highly oxidized derivatives of the original compound.
Applications De Recherche Scientifique
This compound has diverse applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its functional groups allow for versatility in further chemical modifications.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, particularly in modulating enzyme activity.
Industry: : Utilized in the development of new materials with specific properties, such as coatings or polymers.
Mécanisme D'action
The mechanism by which N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects is complex:
Molecular Targets: : It may interact with enzymes, inhibiting or activating their functions through binding to active sites or allosteric sites.
Pathways Involved: : The compound could influence cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Comparing N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide with similar compounds highlights its unique features:
Similar Compounds: : Other triazole-containing compounds, those with trifluoromethyl groups, and cyclobutanecarboxamide derivatives.
This compound stands out for its multifaceted utility in scientific research, from chemistry to biology to industrial applications.
Propriétés
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-17-9(11(12,13)14)16-18(10(17)20)6-5-15-8(19)7-3-2-4-7/h7H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGFSWTIXCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![2-CHLORO-N-[4-(PIPERIDIN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2521390.png)

![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)
![3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)
